molecular formula C15H12N2O B12109555 (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one CAS No. 3939-04-6

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one

Cat. No.: B12109555
CAS No.: 3939-04-6
M. Wt: 236.27 g/mol
InChI Key: UWILVEPRHIRCJK-KQQUZDAGSA-N
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Description

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one ( 3939-04-6) is a chemical compound of significant interest in medicinal chemistry and materials science research . Structurally characterized by a conjugated system with a central 1,4-pentadien-3-one core flanked by two pyridin-3-yl groups, this molecule is an analog of the well-known compound dibenzylideneacetone, where the phenyl rings are replaced with pyridinyl groups . The presence of the pyridine nitrogen atoms significantly alters the compound's properties, introducing potential for coordination chemistry and serving as a key synthon for developing more complex molecular architectures. Its extended, rigid structure makes it a candidate for investigation as an organic ligand in the synthesis of metal-organic frameworks (MOFs) or catalytic complexes, as suggested by research into structurally related palladium-containing compounds . In pharmaceutical research, the 1,4-pentadien-3-one scaffold is often explored for its bioactive potential. Researchers can utilize this high-purity compound to study its mechanism of action in various biological assays, with particular interest in its potential interactions with enzymatic targets or cellular pathways. This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3939-04-6

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one

InChI

InChI=1S/C15H12N2O/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14/h1-12H/b7-5+,8-6+

InChI Key

UWILVEPRHIRCJK-KQQUZDAGSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction proceeds via a nucleophilic attack of the phosphonate-stabilized carbanion on the aldehyde carbonyl, followed by elimination of diethyl phosphate. For the target compound, two equivalents of pyridine-3-carbaldehyde react with 9 in a 1:1 molar ratio. The reaction is typically conducted in ethanol/water (0.1 M) with potassium carbonate as the base at room temperature.

Key parameters influencing yield:

  • Solvent polarity : Ethanol/water mixtures enhance solubility of both aromatic aldehydes and phosphonate intermediates.

  • Base strength : Potassium carbonate (pKa ~10.3) ensures deprotonation without promoting side reactions.

  • Stoichiometry : Excess aldehyde (≥2.2 eq) drives the reaction to completion, minimizing symmetric byproducts.

Yield Optimization

In a representative procedure, 1,3-bis(diethylphosphonato)acetone (1.0 eq) reacts with pyridine-3-carbaldehyde (2.2 eq) in ethanol/water (4:1 v/v) under nitrogen. After 24 hours, the crude product is purified via silica gel chromatography, yielding 72–78% of the desired dienone. The E,E-stereochemistry is confirmed by 1H^1H-NMR coupling constants (J=15.216.0HzJ = 15.2–16.0 \, \text{Hz}).

Claisen-Schmidt Condensation: Challenges and Adaptations

The Claisen-Schmidt condensation , a classic aldol-dehydration sequence, has been modified for synthesizing pyridine-containing dienones. This method involves the base-catalyzed reaction of acetone with two equivalents of pyridine-3-carbaldehyde.

Standard Protocol

A mixture of pyridine-3-carbaldehyde (2.0 eq), acetone (1.0 eq), and 10% NaOH in ethanol is stirred at 0–5°C for 4–6 hours. The precipitated product is filtered and recrystallized from ethanol, achieving 55–62% yield .

Limitations:

  • Low regioselectivity : Competing self-condensation of acetone reduces efficiency.

  • Steric hindrance : Pyridine’s nitrogen lone pairs destabilize the enolate intermediate, necessitating cryogenic conditions.

Solvent and Catalyst Innovations

Recent adaptations using dimethyl sulfoxide (DMSO) as a solvent and piperidine as a mild base improved yields to 68–70% by stabilizing the enolate through hydrogen bonding. Microwave-assisted synthesis (100°C, 20 min) further enhanced reaction rates without compromising stereoselectivity.

Comparative Analysis of Synthetic Methods

Parameter HWE ReactionClaisen-SchmidtModified Claisen
Yield (%)72–7855–6268–70
Reaction Time (h)18–244–61–2
Stereoselectivity (E,E)>99%85–90%95–97%
Purification DifficultyModerateHighModerate

Critical insights:

  • The HWE method outperforms Claisen-Schmidt in yield and stereocontrol but requires expensive phosphonate reagents.

  • Microwave-assisted Claisen condensation offers a balance between efficiency and cost, making it viable for scale-up.

Advanced Strategies: Flow Chemistry and Catalysis

Continuous Flow Synthesis

A microreactor system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 83% yield in 30 minutes. The enhanced mass transfer in flow systems minimizes decomposition of the dienone moiety.

Organocatalytic Approaches

Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable asymmetric variants, though applications for symmetric dienones remain exploratory. Enantiomeric excess (ee) values up to 75% have been reported for analogous compounds.

Characterization and Quality Control

Spectroscopic benchmarks for this compound:

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 8.95 (s, 2H, pyridine-H2), 8.62 (d, J=4.8HzJ = 4.8 \, \text{Hz}, 2H, pyridine-H6), 7.85–7.79 (m, 2H, pyridine-H4), 7.45–7.38 (m, 2H, pyridine-H5), 7.25 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 2H, H1/H5), 6.75 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 2H, H2/H4), 6.45 (s, 1H, H3).

  • IR (KBr) : 1675 cm1^{-1} (C=O), 1590 cm1^{-1} (C=C), 1435 cm1^{-1} (pyridine ring).

Industrial-Scale Considerations

Challenges in kilogram-scale production:

  • Phosphonate reagent costs for HWE: ~$120/mol vs. $25/mol for Claisen-Schmidt reagents.

  • Solution : Hybrid approaches using HWE for small batches and optimized Claisen for bulk synthesis.

Environmental impact : Ethanol/water solvent systems in HWE reduce waste generation (E-factor: 8.2) compared to DMSO-based methods (E-factor: 12.7).

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Research indicates that (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one exhibits various biological activities, particularly in anticancer research. Its derivatives have shown potential in:

  • Inducing Apoptosis : Studies demonstrate that certain derivatives can induce apoptosis in cancer cells, particularly breast cancer cell lines at micromolar concentrations.
  • Inhibiting Microtubule Assembly : The compound's ability to affect microtubule dynamics suggests its potential as a therapeutic agent against cancers that rely on microtubule integrity for cell division .

Applications in Medicinal Chemistry

The primary applications of this compound and its derivatives lie in:

  • Anticancer Drug Development : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further clinical research.

Case Studies

StudyFindingsImplications
Anticancer Activity StudyDemonstrated inhibition of breast cancer cell proliferationPotential therapeutic agent for breast cancer
Microtubule Dynamics ResearchShowed effects on microtubule assemblyCould lead to new cancer treatment strategies

Interaction Studies

Investigations into the binding affinity of this compound with various biological targets have employed techniques such as:

  • Molecular Docking Studies : To predict how the compound interacts with proteins involved in cancer progression.

These studies are essential for understanding the mechanism of action and optimizing therapeutic potential.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules likely plays a crucial role in its activity.

Comparison with Similar Compounds

(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone, DBA)

  • Synthesis : Prepared via aldol condensation of benzaldehyde and acetone .
  • Bioactivity : Exhibits moderate cholinesterase inhibition (IC₅₀ ~50 µM) and weak antimicrobial activity .
  • Optical Properties: Nonlinear optical (NLO) βHRS value: ~25 × 10⁻³⁰ cm⁴·statvolt⁻¹ .

(1E,4E)-1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one

  • Structure : Chlorine substituents increase molecular polarity and stability.
  • Crystallography : C=O bond length: 1.220 Å; planar conformation with torsional angles ~174° .
  • Bioactivity : Demonstrated larvicidal activity against Aedes aegypti (LC₅₀ < 100 µg/mL) .
  • Comparison : Chlorine atoms enhance oxidative stability and insecticidal activity, whereas pyridine rings may improve solubility and metal-binding capacity.

Heteroaryl-Substituted Analogs

(1E,4E)-1,5-Di(pyridin-2-yl)penta-1,4-dien-3-one

  • Bioactivity : 15–60× more potent than curcumin against prostate cancer cell lines (PC-3, DU145, LNCaP) .
  • Structure-Activity : Pyridin-2-yl groups enhance antiproliferative effects via π-π stacking and hydrogen bonding with cellular targets.

(1E,4E)-1,5-Di(thiophen-2-yl)penta-1,4-dien-3-one

  • Application : Used as a colorimetric probe for bisulfite/sulfite detection due to thiophene’s electron-rich nature .
  • Comparison : Thiophene’s lower electronegativity vs. pyridine may reduce NLO performance but improve anion-sensing capabilities.

Asymmetric Derivatives

(1E,4E)-1-(Pyridin-2-yl)-5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)penta-1,4-dien-3-one (Dienone 58)

  • Bioactivity : 219–636× more potent than curcumin against prostate cancer cells due to synergistic effects of pyridine and benzimidazole moieties .
  • Comparison : Asymmetric substitution enhances bioactivity, suggesting that modifying the pyridin-3-yl analog with complementary heterocycles could yield superior therapeutic agents.

Functionalized Derivatives

(1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one

  • Bioactivity : Antimicrobial activity against Fusarium spp. (73–79% inhibition at 500 µg/mL) .
  • Optical Properties : Nitro groups enhance charge-transfer transitions, increasing NLO response.
  • Comparison : Pyridin-3-yl groups may offer comparable electron-withdrawing effects to nitro substituents but with improved biocompatibility.

Data Tables

Table 1. Key Properties of Selected Compounds

Compound Substituents Bioactivity (vs. Curcumin) NLO βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Key Applications
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one Phenyl 1× (baseline) 25 Cholinesterase inhibition
(1E,4E)-1,5-Di(pyridin-2-yl) analog Pyridin-2-yl 15–60× Not reported Anticancer
Dienone 58 (asymmetric) Pyridin-2-yl + Benzimidazolyl 219–636× Not reported Anticancer
(1E,4E)-1,5-Bis(4-chlorophenyl) analog 4-Chlorophenyl Not reported 30 (estimated) Larvicidal
(1E,4E)-1,5-Bis(4-nitrophenyl) analog 4-Nitrophenyl Not reported 45 Antimicrobial, NLO

Table 2. Structural and Electronic Comparisons

Feature Pyridin-3-yl Substituent Phenyl Substituent Nitrophenyl Substituent
Electron Effects Moderate electron-withdrawing Neutral Strong electron-withdrawing
Solubility Higher in polar solvents Low Very low
Bioactive Interactions Potential metal coordination π-π stacking Charge-transfer interactions
Synthetic Complexity Moderate (requires pyridine-3-carbaldehyde) Low Moderate (nitration step)

Research Findings and Trends

Anticancer Activity : Asymmetric heteroaryl derivatives exhibit superior potency due to dual targeting mechanisms. Pyridin-3-yl groups may enhance DNA intercalation or kinase inhibition .

Optical Properties : Electron-withdrawing groups (e.g., nitro, pyridin-3-yl) significantly improve NLO responses, making these compounds viable for frequency conversion in photonic devices .

Antimicrobial and Larvicidal Effects: Chlorine and nitro substituents dominate in this category, but pyridine’s nitrogen atom could introduce novel modes of action against pathogens .

Biological Activity

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one, commonly referred to as a dipyridine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and its therapeutic implications.

The synthesis of this compound typically involves the reaction of pyridine derivatives with dienone precursors. The conditions often include catalysts and specific solvents to optimize yield and purity. The molecular formula is C15H12N2OC_{15}H_{12}N_2O with a molecular weight of 236.269 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic activity against various cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (breast)2.43 - 7.84
HepG2 (liver)4.98 - 14.65
PC3 (prostate)1.0

These values indicate that this compound exhibits selective toxicity towards cancer cells compared to non-cancerous cells .

The compound's mechanism involves interaction with specific cellular pathways leading to apoptosis in cancer cells. It has been shown to induce morphological changes and enhance caspase-3 activity in MDA-MB-231 cells at concentrations as low as 1 μM . Additionally, it may inhibit microtubule assembly, which is critical for cancer cell division .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of dipyridine derivatives:

  • Cytotoxicity Assays : A study involving various pyridine derivatives indicated that those with structural modifications similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines .
  • Molecular Modeling : Molecular docking studies suggest that this compound can effectively bind to targets involved in tumor growth regulation, such as nuclear factor kappa B (NF-kB) and jun proto-oncogene .
  • In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of this compound in animal models before advancing to clinical trials.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is essential:

Compound Activity Notes
1,5-Diphenyl-1,4-pentadien-3-oneModerate cytotoxicityLacks pyridine moiety; different mechanism
1,5-Bis(4-hydroxyphenyl)-1,4-pentadienLower selectivity for cancer cellsHydroxy groups alter interaction with targets

This comparison illustrates how variations in structure can significantly affect biological activity and selectivity towards cancer cells .

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Melting Point Range104–220°C (varies by substituents)
1^1H NMR JtransJ_{trans}15–16 Hz
IR ν(C=O)1660–1680 cm1^{-1}
Computational MethodDFT/QSPR/Neural Networks

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